

# 1-Amino-1H-pyrrole-2-carboxamide hydrochloride solubility data

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## Compound of Interest

Compound Name: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

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## An In-Depth Technical Guide to the Solubility of 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of **1-Amino-1H-pyrrole-2-carboxamide hydrochloride**, a heterocyclic compound of interest in pharmaceutical research. While specific experimental solubility data for this compound is not widely published, this document serves as a foundational resource, detailing the essential theoretical principles, robust experimental protocols for solubility determination, and modern analytical techniques for accurate quantification. By synthesizing established methodologies with practical insights, this guide empowers researchers to conduct their own solubility assessments, ensuring data integrity and advancing drug development initiatives.

## Introduction: The Critical Role of Solubility in Drug Development

A drug's ability to be absorbed into the systemic circulation is fundamentally dependent on its solubility and permeability.<sup>[1]</sup> Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and therapeutic failure.<sup>[1]</sup> Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount from the early stages of drug discovery through to formulation development.<sup>[2]</sup> This guide focuses on **1-Amino-1H-pyrrole-2-carboxamide hydrochloride**, providing the necessary framework to characterize this crucial physicochemical property.

## Physicochemical Profile of 1-Amino-1H-pyrrole-2-carboxamide and its Hydrochloride Salt

Understanding the inherent physicochemical properties of a compound is essential for interpreting its solubility behavior. Below is a summary of the known properties for 1-Amino-1H-pyrrole-2-carboxamide and its hydrochloride salt.

Property	1-Amino-1H-pyrrole-2-carboxamide	1-Amino-1H-pyrrole-2-carboxamide hydrochloride	Reference
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O	C <sub>5</sub> H <sub>8</sub> ClN <sub>3</sub> O	
Molecular Weight	125.13 g/mol	161.59 g/mol	<sup>[3]</sup>
CAS Number	159326-69-9	1630906-75-0	<sup>[4]</sup> <sup>[3]</sup>
Topological Polar Surface Area (TPSA)	74.04 Å <sup>2</sup>	Not available	
Computed logP	-0.6992	Not available	<sup>[5]</sup>
Appearance	Solid (usually white or off-white)	Not specified	<sup>[6]</sup>

Note: Some properties for the hydrochloride salt are not readily available in public databases and would require experimental determination.

## Principles of Solubility Determination: Thermodynamic vs. Kinetic Solubility

When assessing the solubility of a compound, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[2]

- **Thermodynamic Solubility:** This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[2][7] It represents the true solubility of the compound when the system has reached a state of equilibrium between the dissolved and undissolved solid.[7] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8]
- **Kinetic Solubility:** This measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[2][9] This method is often used in high-throughput screening during early drug discovery due to its speed.[2]

For drug development, thermodynamic solubility is the more relevant parameter as it better predicts the in vivo behavior of a drug.[2]

## Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][10] The following protocol outlines the key steps for determining the solubility of **1-Amino-1H-pyrrole-2-carboxamide hydrochloride**.

### Materials and Equipment

- **1-Amino-1H-pyrrole-2-carboxamide hydrochloride** (purity  $\geq 97\%$ )
- Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control

- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

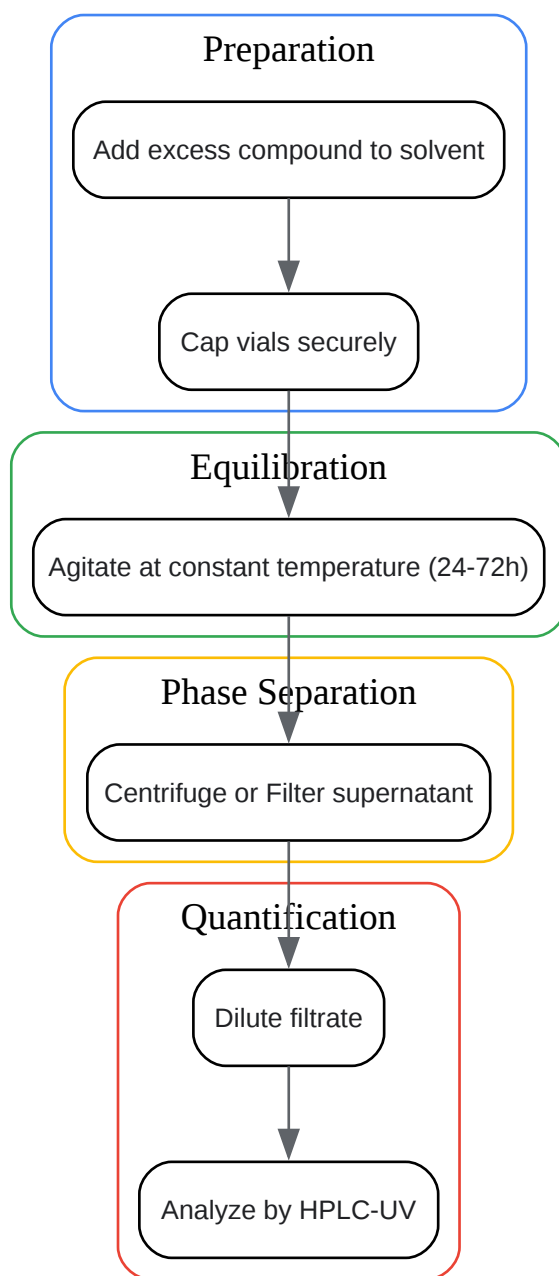
## Step-by-Step Methodology

- Preparation of Saturated Solutions:
  - Add an excess amount of **1-Amino-1H-pyrrole-2-carboxamide hydrochloride** to a series of glass vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[\[1\]](#)
  - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a sufficient period to allow for equilibrium to be reached. This typically requires 24 to 72 hours, and the exact time should be determined experimentally.
- Phase Separation:
  - After equilibration, remove the vials and allow the undissolved solid to settle.
  - To separate the saturated solution from the excess solid, two common methods are centrifugation and filtration.[\[9\]](#)
    - Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). This method can sometimes overestimate solubility if fine particles remain in the

supernatant.[9]

- Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22  $\mu\text{m}$  syringe filter. It is important to consider potential adsorption of the compound to the filter material, which could lead to an underestimation of solubility.[9]
- Quantification:
  - Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
  - Analyze the concentration of **1-Amino-1H-pyrrole-2-carboxamide hydrochloride** in the diluted samples using a validated analytical technique, such as HPLC-UV.[11]

## Workflow Diagram



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Caption: Workflow for Thermodynamic Solubility Determination.

## Analytical Techniques for Concentration Measurement

The choice of analytical method for quantifying the dissolved compound is critical for obtaining accurate solubility data.<sup>[9]</sup>

- High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.<sup>[11]</sup> It offers high specificity and can separate the parent compound from any impurities or degradation products. A UV-Vis detector is typically used for quantification.<sup>[11]</sup>
- UV-Vis Spectroscopy: This method is faster than HPLC but is less specific.<sup>[9]</sup> It is suitable for pure compounds where there is no interference from other components in the solution.
- Nephelometry: This technique measures the light scattered by undissolved particles in a suspension.<sup>[12]</sup> It can be used to determine solubility by identifying the concentration at which a compound begins to precipitate.<sup>[9][12]</sup>

## Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format. The results are typically expressed in units of mass per volume (e.g., mg/mL or µg/mL) or in molarity (e.g., mM).<sup>[13]</sup>

Example Data Table:

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mM)
Deionized Water	25	Experimental Value	Calculated Value
PBS (pH 7.4)	25	Experimental Value	Calculated Value
0.1 N HCl	25	Experimental Value	Calculated Value
Deionized Water	37	Experimental Value	Calculated Value
PBS (pH 7.4)	37	Experimental Value	Calculated Value
0.1 N HCl	37	Experimental Value	Calculated Value

## Factors Influencing Solubility

Several factors can influence the solubility of **1-Amino-1H-pyrrole-2-carboxamide hydrochloride**:

- pH: The solubility of ionizable compounds is highly dependent on the pH of the solvent. As a hydrochloride salt, this compound is expected to be more soluble in acidic conditions.
- Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
- Polymorphism: The crystalline form of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.
- Purity of the Compound: Impurities can affect the measured solubility.<sup>[10]</sup>

## Conclusion

While specific, publicly available solubility data for **1-Amino-1H-pyrrole-2-carboxamide hydrochloride** is limited, this guide provides a robust framework for its experimental determination. By following the detailed protocols and understanding the underlying principles, researchers can generate accurate and reliable solubility data. This information is indispensable for making informed decisions during lead optimization, pre-formulation, and formulation development, ultimately contributing to the successful advancement of new therapeutic agents.

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